1-(3-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
1-(3-Chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings, and is substituted with a 3-chlorobenzyl group and an isopropylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often involve nucleophiles such as alkyl halides or amines, with suitable solvents and temperatures to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include various derivatives of the benzimidazole core, which can exhibit different biological and chemical properties.
Scientific Research Applications
1-(3-Chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.
Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(3-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used, such as in pharmaceuticals or industrial applications.
Comparison with Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents.
Sulfonyl-containing compounds: Compounds with similar sulfonyl groups but different aromatic rings.
Chlorobenzyl derivatives: Compounds with chlorobenzyl groups attached to various heterocyclic structures.
Uniqueness: 1-(3-Chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-propan-2-ylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-12(2)23(21,22)17-19-15-8-3-4-9-16(15)20(17)11-13-6-5-7-14(18)10-13/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGCLJRKLGLRAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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